Prezatide copper

Descripción general

Descripción

Mecanismo De Acción

El cobre de prezatide ejerce sus efectos a través de varios mecanismos:

Síntesis de colágeno: Aumenta la síntesis y deposición de colágeno tipo I y glucosaminoglucanos.

Modulación de la metaloproteinasa de la matriz: El cobre de prezatide aumenta la expresión de la metaloproteinasa de la matriz-2 y los inhibidores tisulares de las metaloproteinasas de la matriz-1 y -2, desempeñando un papel en la remodelación de los tejidos.

Actividad antioxidante: El compuesto proporciona cobre para la superóxido dismutasa, una enzima que reduce el estrés oxidativo.

Efectos antiinflamatorios: El cobre de prezatide bloquea la liberación de hierro durante la lesión, reduciendo la inflamación.

Angiogénesis: Aumenta la angiogénesis en los sitios de lesión, promoviendo la cicatrización de heridas.

Análisis Bioquímico

Biochemical Properties

Prezatide copper plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it increases the synthesis and deposition of type I collagen and glycosaminoglycan . It also increases the expression of matrix metalloproteinase-2 as well as tissue inhibitor of matrix metalloproteinases-1 and -2, suggesting that it plays a role in the modulation of tissue remodeling .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It improves skin elasticity, density, and firmness, reduces fine lines and wrinkles, reduces photodamage, and increases keratinocyte proliferation . This compound also displays antioxidant and angiogenic effects and appears to modulate tissue remodeling in injury .

Molecular Mechanism

The molecular mechanism of action of this compound is complex. It is thought that its antioxidant activity is due to its ability to supply copper for superoxide dismutase and its anti-inflammatory ability due to the blockage of iron (Fe2+) release during injury . This compound also increases angiogenesis to injury sites .

Temporal Effects in Laboratory Settings

It is known that this compound, both free and in complex with copper, can pass through the stratum corneum , indicating its stability and potential long-term effects on cellular function.

Metabolic Pathways

It is known to increase the synthesis and deposition of type I collagen and glycosaminoglycan, suggesting its involvement in these metabolic pathways .

Transport and Distribution

This compound can pass through the stratum corneum, indicating its ability to be transported and distributed within cells and tissues

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

El cobre de prezatide se sintetiza combinando el tripéptido prezatide, que consiste en glicina, histidina y lisina, con iones de cobre . El tripéptido se sintetiza primero mediante síntesis de péptidos en fase sólida, donde los aminoácidos se añaden secuencialmente a una cadena peptídica creciente anclada a una resina sólida. Después de que se sintetiza el tripéptido, se escinde de la resina y se purifica .

El tripéptido purificado se hace reaccionar entonces con iones de cobre en condiciones controladas para formar el complejo de cobre de prezatide . La reacción suele tener lugar en una solución acuosa a un pH neutro, y el complejo resultante se purifica mediante técnicas como la diálisis o la cromatografía .

Métodos de producción industrial

En entornos industriales, el cobre de prezatide se produce mediante la síntesis de péptidos en fase sólida a gran escala seguida de la complejación con iones de cobre . El proceso implica sintetizadores de péptidos automatizados y sistemas de purificación a gran escala para asegurar un alto rendimiento y pureza .

Análisis De Reacciones Químicas

Tipos de reacciones

El cobre de prezatide experimenta varias reacciones químicas, incluyendo:

Reducción: El ion de cobre en el cobre de prezatide también puede reducirse de su estado de oxidación +2 a +1.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen el peróxido de hidrógeno y el oxígeno molecular.

Reducción: Los agentes reductores como el ácido ascórbico y el borohidruro de sodio se utilizan comúnmente.

Sustitución: Las reacciones de sustitución suelen tener lugar en presencia de iones metálicos competidores como el zinc o el hierro.

Principales productos formados

Oxidación: El principal producto es el cobre de prezatide con el ion de cobre en el estado de oxidación +2.

Reducción: El principal producto es el cobre de prezatide con el ion de cobre en el estado de oxidación +1.

Sustitución: Los principales productos son el tripéptido prezatide y el complejo metálico sustituido.

Aplicaciones Científicas De Investigación

El cobre de prezatide tiene una amplia gama de aplicaciones de investigación científica:

Comparación Con Compuestos Similares

El cobre de prezatide es único debido a su composición específica de tripéptidos y su capacidad para formar un complejo estable con iones de cobre. Compuestos similares incluyen:

Tripéptido de cobre-1:

Bis(tripéptido-1) acetato de cobre: Un complejo que contiene cobre de acetato de tripéptido-1, similar en estructura y función al cobre de prezatide.

El cobre de prezatide destaca por su combinación específica de glicina, histidina y lisina, que proporciona actividades biológicas y potencial terapéutico únicos .

Propiedades

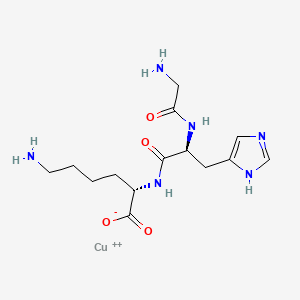

IUPAC Name |

copper;(2S)-6-amino-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(1H-imidazol-5-yl)propanoyl]amino]hexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24N6O4.Cu/c15-4-2-1-3-10(14(23)24)20-13(22)11(19-12(21)6-16)5-9-7-17-8-18-9;/h7-8,10-11H,1-6,15-16H2,(H,17,18)(H,19,21)(H,20,22)(H,23,24);/q;+2/p-1/t10-,11-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZWIFMYRRCMYMN-ACMTZBLWSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=N1)CC(C(=O)NC(CCCCN)C(=O)[O-])NC(=O)CN.[Cu+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(NC=N1)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)[O-])NC(=O)CN.[Cu+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23CuN6O4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20237492 | |

| Record name | Prezatide copper | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20237492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

402.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Prezatide in complex with copper increases the synthesis and deposition of type I collagen and glycosaminoglycan. It also increases the expression of matrix metalloproteinase-2 as well as tissue inhibitor of matrix metalloproteinases-1 and -2, suggesting that it plays a role in the modulation of tissue remodeling. It is thought that prezatide's antioxidant activity is due to its ability to supply copper for superoxide dismutase and its anti inflammatory ability due to the blockage the of iron (Fe2+) release during injury. Prezatide also increases angiogenesis to injury sites. The precise mechanisms of these effects are unknown. It is also unknown whether prezatide's effects are due to the action of the tripeptide itself or its ability to localize and transport copper. Prezatide is known to be bound by heparin and heparin sulfate | |

| Record name | Prezatide copper | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14683 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

89030-95-5 | |

| Record name | Prezatide copper | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089030955 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Prezatide copper | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14683 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Prezatide copper | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20237492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: How does Prezatide copper exert its effects at the molecular level?

A1: this compound primarily acts by binding to copper ions, forming a stable complex. This complex interacts with various target molecules and influences gene expression, ultimately impacting cellular processes. [, ] For instance, it has been shown to modulate the expression of genes involved in collagen synthesis, angiogenesis, and DNA repair. [, ] While the exact mechanisms are still under investigation, the ability of this compound to interact with copper ions and modulate gene expression appears central to its diverse biological activities.

Q2: What is the structure of this compound, and what is known about its stability?

A2: this compound is a tripeptide with the amino acid sequence glycyl-L-histidyl-L-lysine complexed with a copper(II) ion. Its molecular formula is C14H22CuN6O4. While the precise structural characterization data might require further detailed investigation, its copper-binding capacity is well-documented. [] Studies on its stability under various conditions, such as different pH levels and temperatures, are crucial to understand its behavior in formulations and biological environments. This information is particularly relevant for developing stable and effective products containing this compound.

Q3: What evidence supports the anti-cancer potential of this compound?

A3: Research suggests that this compound might possess anti-cancer properties. Studies using the Connectivity Map, a tool that analyzes gene expression profiles, revealed that this compound could reverse the expression of genes overexpressed in aggressive metastatic human colon cancer. [] Furthermore, it has demonstrated the ability to reactivate programmed cell death in specific cultured human cancer cell lines. [] Notably, in vivo studies using a mouse model of Sarcoma 180 showed significant tumor suppression when treated with this compound and ascorbic acid. [] While these findings are promising, further investigations are necessary to validate these initial observations and elucidate the underlying mechanisms.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.